molecular formula C11H16ClNO2S B1379094 3-Benzylsulfonylpyrrolidine hydrochloride CAS No. 1864064-41-4

3-Benzylsulfonylpyrrolidine hydrochloride

Cat. No. B1379094
CAS RN: 1864064-41-4
M. Wt: 261.77 g/mol
InChI Key: HFCBVBMHGJZVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzylsulfonylpyrrolidine hydrochloride is a chemical compound with the molecular formula C11H16ClNO2S and a molecular weight of 261.77 . It is used for research purposes .

Scientific Research Applications

Discovery and Optimization of Dual Inhibitors

In the realm of medicinal chemistry, particularly in the search for potent anticancer agents, "3-Benzylsulfonylpyrrolidine hydrochloride" may serve as a key intermediate in the synthesis of compounds targeting key enzymes and pathways. For example, a study on the discovery and optimization of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlights the synthesis of molecules exhibiting potent enzyme and cell activity, emphasizing the role of sulfonamide derivatives in achieving low clearance and high oral bioavailability, along with significant tumor growth inhibition in various cancer models (D'angelo et al., 2011).

Studies on Sulfonate Ester Hydrolysis

Another aspect of research where "3-Benzylsulfonylpyrrolidine hydrochloride" could be relevant is in the study of sulfonate ester hydrolysis, examining the reaction mechanisms and interpreting experimental and theoretical data. Such studies provide insights into the chemical behavior of sulfonate derivatives under various conditions, potentially informing the development of novel synthetic methodologies or the optimization of existing ones (Duarte et al., 2013).

Cytotoxic Compounds and Molecular Modeling

Research has also focused on the synthesis and evaluation of cytotoxic compounds, such as 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogs, demonstrating selective toxicity for malignant cells. Such studies often utilize molecular modeling to understand the structural basis of cytotoxicity, indicating the potential application of "3-Benzylsulfonylpyrrolidine hydrochloride" in generating derivatives with enhanced anticancer properties (Pati et al., 2008).

Synthesis and Pro-apoptotic Effects

Moreover, the synthesis and investigation of new sulfonamide derivatives activating specific signaling pathways in cancer cells underscore the role of such compounds in inducing apoptosis. This area of research is crucial for developing targeted therapies that can selectively kill cancer cells without harming normal tissues, potentially involving "3-Benzylsulfonylpyrrolidine hydrochloride" as a precursor or scaffold (Cumaoğlu et al., 2015).

Antimicrobial Activity

Finally, studies on the synthesis and antimicrobial activity of new derivatives underscore the broad spectrum of biological activities exhibited by compounds derived from or related to "3-Benzylsulfonylpyrrolidine hydrochloride". These findings highlight the potential for such compounds to serve as the basis for the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Naganagowda & Petsom, 2011).

properties

IUPAC Name

3-benzylsulfonylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S.ClH/c13-15(14,11-6-7-12-8-11)9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCBVBMHGJZVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1S(=O)(=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzylsulfonylpyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzylsulfonylpyrrolidine hydrochloride
Reactant of Route 2
3-Benzylsulfonylpyrrolidine hydrochloride
Reactant of Route 3
3-Benzylsulfonylpyrrolidine hydrochloride
Reactant of Route 4
3-Benzylsulfonylpyrrolidine hydrochloride
Reactant of Route 5
3-Benzylsulfonylpyrrolidine hydrochloride
Reactant of Route 6
3-Benzylsulfonylpyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.